N-(4-fluorophenyl)-5-methyl-2-furamide
Description
N-(4-fluorophenyl)-5-methyl-2-furamide is a furan-based carboxamide derivative characterized by a 4-fluorophenyl group attached to the amide nitrogen and a methyl substituent at the 5-position of the furan ring.
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H10FNO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15) |
InChI Key |
NHXAZSHTQSMJPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Benzoylphenyl-Furamides
Compounds 4a (para-benzoyl), 4b (meta-benzoyl), and 4c (ortho-benzoyl) () demonstrate that substitution patterns significantly impact biological activity. For instance:
- 4a (para-substituted) showed the highest anti-hyperlipidemic activity in vivo, reducing plasma LDL-C and TG levels more effectively than 4b or 4c .
- N-(4-fluorophenyl)-5-methyl-2-furamide differs in lacking a benzoyl group but shares a para-substituted aryl moiety. The fluorine atom may enhance metabolic stability compared to bulkier benzoyl groups, though this requires experimental validation.
Table 1: Anti-Hyperlipidemic Activity of Benzoylphenyl-Furamides
| Compound | Substituent Position | HDL-C Increase (%) | LDL-C Reduction (%) |
|---|---|---|---|
| 4a | Para | 28.5 | 39.2 |
| 4b | Meta | 18.7 | 24.8 |
| 4c | Ortho | 12.3 | 15.6 |
Halogen-Substituted Analogs
highlights that halogen size (F, Cl, Br, I) in N-(4-halophenyl)maleimides had minimal impact on MGL inhibition:
Bioisosteric Replacements: Pyrazole vs. Furan
The pyrazole-carboxamide 3,5-AB-CHMFUPPYCA () shares a 4-fluorophenyl group but replaces the furan with a pyrazole ring. Key differences include:
Substituent Effects on Physicochemical Properties
Table 2: Physical Properties of Furamide Derivatives
| Compound | Melting Point (°C) | Solubility (LogP) |
|---|---|---|
| This compound | Not reported | Estimated ~3.1* |
| 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide | 218–220 | 1.8 |
| 4a (para-benzoyl) | 165–167 | 2.9 |
*Estimated based on methyl and fluorophenyl contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
